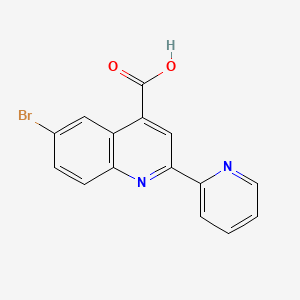

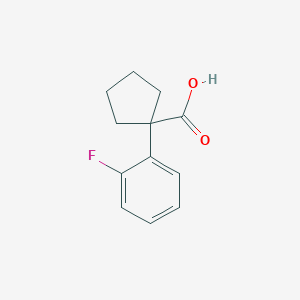

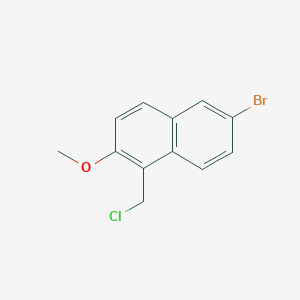

![molecular formula C8H10N4O B1269353 5-丙基-[1,2,4]三唑并[1,5-a]嘧啶-7-醇 CAS No. 40775-87-9](/img/structure/B1269353.png)

5-丙基-[1,2,4]三唑并[1,5-a]嘧啶-7-醇

描述

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成和转化

- 该化合物及其衍生物已通过各种化学反应合成,例如三组分缩合和环缩合,展示了其在有机合成中的多功能性 (Komykhov 等人,2017), (Zemlyanaya 等人,2018)。

生物活性

- 该类化合物已探索其抗菌和抗真菌活性,表明在医学和药理学中具有潜在应用 (Lahmidi 等人,2019), (Ogorodnik 等人,2018)。

药物研究

- 该化合物已用于合成具有抗癫痫等活性的各种药物,表明其在药物研究中的重要性 (Ding 等人,2019)。

材料科学和催化

- 其衍生物已被研究其在材料科学中的潜力,并作为化学反应中的催化剂,展示了其广泛的适用性 (Pyatakov 等人,2015)。

未来方向

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.

作用机制

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.

Mode of Action

Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.

生化分析

Biochemical Properties

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinase 2 (CDK2), affecting their enzymatic activities . These interactions highlight the compound’s potential as an anticancer agent by disrupting critical cellular processes.

Cellular Effects

The effects of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis and cell cycle arrest in cancer cells, particularly in the G2/M phase . This compound also influences cell signaling pathways, such as the ERK signaling pathway, which is essential for cell proliferation and survival . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.

Molecular Mechanism

At the molecular level, 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its binding to tubulin prevents microtubule formation, leading to cell cycle arrest . Additionally, its interaction with LSD1 and CDK2 results in the modulation of gene expression and enzymatic activities . These molecular interactions underline the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol over time have been studied in laboratory settings. It has been found to be relatively stable under normal conditions, with minimal degradation . . More in-depth studies are required to fully understand its long-term impact on cellular functions in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile. Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that it is efficiently transported across cell membranes and distributed throughout various tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, influencing its efficacy and therapeutic outcomes . Understanding its subcellular localization is crucial for developing targeted therapies.

属性

IUPAC Name |

5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPRAIXAZRGXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N2C(=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349845 | |

| Record name | STK576278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40775-87-9 | |

| Record name | STK576278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)